REACTION_CXSMILES
|
N[CH:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH3:3].[CH2:9]([I:11])[CH3:10].[NH2:12][C:13]([NH2:15])=[S:14].[CH2:16](O)[CH3:17]>>[CH2:3]=[CH:2][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:16][CH2:17][CH2:9][CH2:10][S:14][C:13]([NH2:15])=[NH:12].[IH:11] |f:4.5|
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
NC(C)CCCCC
|
Name
|
N-heptyl isothiocyanate
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
17.16 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
resulting in an exothermic reaction during which the temperature
|
Type
|
CUSTOM
|
Details
|
rose from 25° to 65° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed on a steam bath for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 1.5 hours on a steam bath
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCCCCCSC(=N)N.I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |